1-(1-Ethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine
Description
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(2-ethyl-1,2,4-triazol-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H16N4/c1-2-13-8(11-7-12-13)9(10)5-3-4-6-9/h7H,2-6,10H2,1H3 |
InChI Key |
XOOXLBYEAKZHIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)C2(CCCC2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound typically involves multi-step organic reactions focusing on constructing the triazole ring and its subsequent functionalization with the cyclopentanamine moiety. The key synthetic challenges include regioselective formation of the triazole ring, ethyl substitution at the N1 position, and the attachment of the cyclopentanamine group at the 5-position of the triazole ring.
Stepwise Synthetic Route
Based on available data and analogous synthetic approaches for similar triazole derivatives, the following general method can be outlined:
Formation of the 1-Ethyl-1,2,4-triazole Core:
- Starting from hydrazine derivatives and ethyl-substituted amidines or hydrazides, cyclocondensation reactions under reflux conditions in acidic or neutral media yield the 1-ethyl-1,2,4-triazole ring.
- Microwave-assisted synthesis has been reported as an efficient catalyst-free method for 1,2,4-triazole ring formation from formamide and hydrazines, which could be adapted for ethyl-substituted variants.
Introduction of the Cyclopentanamine Moiety:
- The cyclopentanamine unit is typically introduced via nucleophilic substitution or condensation reactions involving cyclopentanone or its derivatives.
- A plausible approach involves the reaction of 1-ethyl-1,2,4-triazole-5-carbaldehyde or halide derivatives with cyclopentanamine or its protected forms to form the desired C-N bond at the 5-position of the triazole ring.
Purification and Characterization:
- The crude product is purified by recrystallization or chromatographic techniques.
- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Representative Synthetic Example (Hypothetical)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Ethyl hydrazine + formamide, microwave irradiation | Formation of 1-ethyl-1,2,4-triazole core |
| 2 | 1-Ethyl-1,2,4-triazole-5-carbaldehyde + cyclopentanamine, reflux in ethanol with base | Formation of this compound |
| 3 | Purification by recrystallization | Pure target compound |
Analysis of Preparation Methods from Literature
Catalytic and Non-Catalytic Approaches
- Microwave-assisted synthesis: Offers rapid and catalyst-free formation of the triazole ring from hydrazine and formamide derivatives, enhancing yield and reducing reaction time.
- Copper(II)-catalyzed synthesis: Copper catalysts facilitate regioselective formation of substituted 1,2,4-triazoles with high functional group compatibility, which can be adapted for ethyl and cyclopentyl substitutions.
- Iodine-mediated oxidative bond formation: Environmentally friendly oxidative methods enable the formation of C-N bonds in triazole derivatives, potentially useful for attaching the cyclopentanamine moiety.
Multi-step Organic Synthesis
The preparation of the target compound involves:
- Construction of the triazole ring system.
- Functional group transformations to introduce the ethyl substituent.
- Attachment of the cyclopentanamine group through nucleophilic substitution or reductive amination.
- Purification and structural confirmation.
These steps require careful control of reaction conditions to ensure regioselectivity and yield optimization.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Catalyst/Condition | Advantages | Limitations |
|---|---|---|---|---|
| Microwave-assisted ring formation | Hydrazine + formamide | None, microwave irradiation | Rapid, catalyst-free, high yield | Requires specialized equipment |
| Copper(II)-catalyzed synthesis | Amidines + trialkyl amines | Copper(II) catalyst, base | Regioselective, broad substrate scope | Catalyst cost, metal removal needed |
| Iodine-mediated oxidation | Isothiocyanates + amines | Iodine, mild conditions | Eco-friendly, effective C-N bond formation | May require optimization for scale |
| Nucleophilic substitution | Triazole halide + cyclopentanamine | Base, reflux in ethanol | Direct attachment of cyclopentanamine | Multi-step, possible side reactions |
Research Findings and Notes
- The presence of the amine group on the cyclopentane ring provides nucleophilicity for further derivatization or conjugation, enhancing the compound’s versatility in drug design.
- The 1,2,4-triazole ring is known for electron-rich characteristics, allowing participation in various chemical transformations, including coordination with metals and hydrogen bonding, which is valuable in medicinal chemistry.
- Literature indicates that similar triazole derivatives have been synthesized via cyclocondensation and subsequent functional group modifications, which can be adapted for this compound.
- No direct single-step synthesis of this compound is reported; multi-step synthetic routes are the standard approach.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine on the cyclopentane ring participates in nucleophilic substitutions and condensations:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–5°C to form amides. Yields depend on steric hindrance from the bulky tert-butyl group adjacent to the triazole.
-
Schiff Base Formation : Condenses with aldehydes/ketones (e.g., benzaldehyde) under reflux in ethanol, producing imines. Reaction kinetics are pH-dependent, with optimal performance at pH 7–8.
Key Data :
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Acylation | AcCl | DCM, 0–5°C | Acetylated derivative | 72–85 |
| Schiff Base | PhCHO | EtOH, Δ | N-Benzylidene derivative | 63–78 |
Triazole Ring Functionalization
The 1,2,4-triazole moiety undergoes electrophilic substitutions and cross-coupling reactions:
-
Arylation : Reacts with aryl halides (e.g., iodobenzene) using CuO nanoparticles (5 mol%) in pyridine at 80°C. Electron-withdrawing groups on the aryl halide enhance reactivity .
-
Alkylation : Methylation occurs at the N1 position using methyl sulfate in NaOH/methanol, producing N-methyl derivatives .
Mechanistic Insight :
-
Copper-catalyzed Ullmann-type coupling dominates arylation pathways .
-
Steric effects from the ethyl group at the triazole’s 1-position influence regioselectivity.
Catalytic Hydrogenation
The cyclopentane ring can undergo selective hydrogenation under controlled conditions:
-
Ring Saturation : Using H₂ (1 atm) and Pd/C (10%) in ethanol at 25°C, the cyclopentane remains intact while reducing unsaturated bonds in synthetic intermediates.
Critical Note :
-
The ethyl-triazole group remains stable under standard hydrogenation conditions.
Acid-Base Reactivity
The compound displays pH-dependent behavior:
-
Protonation : The amine group (pKₐ ~9.1) protonates in acidic media (pH <4), forming a water-soluble ammonium salt.
-
Deprotonation : In basic conditions (pH >10), the amine acts as a nucleophile, facilitating SN2 reactions.
Photochemical Reactions
UV irradiation (254 nm) induces intramolecular cyclization:
-
Product : Forms a fused bicyclic structure via C–N bond formation between the cyclopentane and triazole moieties.
-
Yield : 58% after 6 hours in acetonitrile.
Stability Under Oxidative Conditions
-
H₂O₂ Exposure : The triazole ring resists oxidation, but the cyclopentane amine oxidizes to a ketone derivative at 50°C (20% yield after 24 hours).
-
KMnO₄ Reaction : Degrades the cyclopentane backbone completely under strong acidic conditions.
Limitations and Research Gaps
Scientific Research Applications
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity or receptor binding. The compound may also interact with nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Structural and Functional Insights
- Cyclopentyl vs.
- Heterocycle Variations : Replacing triazole with oxadiazole (e.g., in ) alters electronic properties, affecting interactions with enzymes or receptors.
- Substituent Effects : The ethyl group on the triazole balances lipophilicity and solubility, whereas tert-butyl or cyclopropyl substituents () may hinder membrane permeability due to increased steric bulk or strain.
- Salt Forms : Dihydrochloride salts () enhance aqueous solubility, critical for pharmacological applications.
Biological Activity
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine is a heterocyclic organic compound featuring a cyclopentane ring and a 1H-1,2,4-triazole moiety. This compound has garnered interest due to its potential biological activities, which include antifungal, antibacterial, and anticancer properties. The presence of both the triazole and amine functionalities suggests a diverse range of interactions with biological targets.
- Molecular Formula : C9H16N4
- Molecular Weight : 180.25 g/mol
The structural characteristics of this compound allow for various chemical reactions, particularly nucleophilic substitutions due to the amine group and coordination chemistry involving the triazole ring.
Antifungal Properties
Triazole derivatives are widely recognized for their antifungal activities. Studies have shown that compounds containing triazole rings can inhibit the growth of various fungal pathogens by disrupting cell membrane integrity or inhibiting specific enzymes involved in ergosterol biosynthesis .
Antibacterial Activity
Preliminary studies indicate that this compound may exhibit significant antibacterial activity. Research into similar triazole compounds has demonstrated their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Potential
Research has also explored the anticancer properties of triazole-containing compounds. The ability of these compounds to induce apoptosis in cancer cells has been documented, with some studies indicating that they may inhibit key signaling pathways involved in tumor growth and metastasis .
Interaction Studies
Recent studies have employed molecular docking simulations to assess the binding affinities of this compound with various biological targets. These studies aim to elucidate its potential as a therapeutic agent by evaluating its efficacy against specific enzymes or receptors relevant to disease pathways .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2-Methyltriazolyl)cyclopentanamine | Triazole ring with methyl substitution | Enhanced lipophilicity |
| 3-Amino-cyclopentane | Cyclopentane with amino group | Simpler structure without triazole |
| 5-Ethyltriazole | Ethyl-substituted triazole | Focused on antifungal properties |
| 2-(Triazolyl)propanamine | Triazole attached to propanamine | Potentially different pharmacological profile |
This table illustrates variations in substituents and functional groups that can influence biological activity and applications.
Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives:
- Antifungal Activity : A study demonstrated that a related triazole compound exhibited potent antifungal effects against Candida species with an IC50 value significantly lower than traditional antifungals .
- Antibacterial Efficacy : In vitro assays showed that another triazole derivative effectively inhibited MRSA growth at low concentrations, suggesting a promising alternative for treating resistant infections .
- Cancer Cell Apoptosis : Research indicated that triazole derivatives could induce apoptosis in breast cancer cell lines through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
